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molecular formula C11H10Cl2O2 B8358762 2-Methylene-2',3'-dichloro-4'-methoxypropiophenone

2-Methylene-2',3'-dichloro-4'-methoxypropiophenone

Cat. No. B8358762
M. Wt: 245.10 g/mol
InChI Key: YBQTZXQUEQSBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974212

Procedure details

A solution of 2-methylene-2',3'-dichloro-4'-methoxypropiophenone (40 g., 0.163 mole) in concentrated sulfuric acid (75 ml.) is allowed to stand at 25°C. for 24 hours and then is slowly poured into vigorously stirred ice water (500 ml.). The 2-methyl-5-methoxy-6,7-dichloro-1-indanone (VI) which separate (40 mg.) melts at 129°C. after recrystallization from methylcyclohexane.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH3:15])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([Cl:13])[C:6]=1[Cl:14])=[O:4]>S(=O)(=O)(O)O>[CH3:1][CH:2]1[CH2:15][C:10]2[C:5](=[C:6]([Cl:14])[C:7]([Cl:13])=[C:8]([O:11][CH3:12])[CH:9]=2)[C:3]1=[O:4]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C=C(C(=O)C1=C(C(=C(C=C1)OC)Cl)Cl)C
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The 2-methyl-5-methoxy-6,7-dichloro-1-indanone (VI) which separate (40 mg.) melts at 129°C.
CUSTOM
Type
CUSTOM
Details
after recrystallization from methylcyclohexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1C(C2=C(C(=C(C=C2C1)OC)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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